molecular formula C24H24N4O6S B306692 Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B306692
M. Wt: 496.5 g/mol
InChI Key: PRFFAEIPKSGSMQ-QGJBXVFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as Methyl Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research for the assessment of cell viability and proliferation. MTT is a water-soluble compound that is converted into a purple formazan dye by mitochondrial dehydrogenases in living cells.

Mechanism of Action

The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenases in living cells. The reduction of MTT produces a purple formazan dye that accumulates in the cytoplasm of living cells. The accumulation of formazan dye is proportional to the metabolic activity of living cells. The MTT assay is based on the principle that living cells have more active mitochondrial dehydrogenases than dead cells. Therefore, the reduction of MTT is an indicator of living cells.
Biochemical and Physiological Effects:
MTT is a water-soluble compound that is non-toxic to living cells. MTT is reduced by mitochondrial dehydrogenases in living cells, which produces a purple formazan dye that accumulates in the cytoplasm of living cells. The accumulation of formazan dye is proportional to the metabolic activity of living cells. The MTT assay is a simple, rapid, and sensitive method for the evaluation of cell viability and proliferation.

Advantages and Limitations for Lab Experiments

The MTT assay has several advantages, including its simplicity, rapidity, sensitivity, and reproducibility. The assay is also non-toxic to living cells and can be used to evaluate the effects of drugs, toxins, and other agents on cell viability and proliferation. However, the MTT assay has some limitations, including its dependence on mitochondrial dehydrogenases, which can vary among different cell types and under different conditions. The assay is also affected by the presence of other reducing agents, such as vitamin C and glutathione.

Future Directions

There are several future directions for the use of MTT in scientific research. One direction is the development of new methods for the evaluation of cell viability and proliferation. Another direction is the application of MTT in the assessment of drug efficacy and toxicity. The use of MTT in the evaluation of cell signaling pathways and gene expression is also an area of future research. Additionally, the development of new tetrazolium salts with improved properties is an area of future research.

Synthesis Methods

MTT is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride (TTC) with methylthiazolyl diphenyl-tetrazolium bromide (MTT-Br) in the presence of a base such as sodium hydroxide. The reaction yields a yellow tetrazolium salt that is purified by recrystallization.

Scientific Research Applications

MTT is widely used in scientific research for the assessment of cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of living cells. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells. The reduction of MTT produces a purple formazan dye that can be quantified by spectrophotometry. The MTT assay is a simple, rapid, and sensitive method for the evaluation of cell viability and proliferation.

properties

Product Name

Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Molecular Formula

C24H24N4O6S

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 4-[[(5E)-3-ethyl-5-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C24H24N4O6S/c1-3-27-22(29)21(35-24(27)25-18-6-4-16(5-7-18)23(30)33-2)15-17-14-19(28(31)32)8-9-20(17)26-10-12-34-13-11-26/h4-9,14-15H,3,10-13H2,1-2H3/b21-15+,25-24?

InChI Key

PRFFAEIPKSGSMQ-QGJBXVFPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)/SC1=NC4=CC=C(C=C4)C(=O)OC

SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)SC1=NC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)SC1=NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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